molecular formula C4H8N2O4 B14483508 Methyl (carbamoylamino)(hydroxy)acetate CAS No. 64732-07-6

Methyl (carbamoylamino)(hydroxy)acetate

Katalognummer: B14483508
CAS-Nummer: 64732-07-6
Molekulargewicht: 148.12 g/mol
InChI-Schlüssel: WMSMNORPZCFAQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (carbamoylamino)(hydroxy)acetate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamoyl group (–CONH2) attached to a methyl ester group (–COOCH3) and a hydroxyl group (–OH)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl (carbamoylamino)(hydroxy)acetate can be synthesized through several methods. One common approach involves the reaction of methyl carbamate with glyoxylic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium at a specific temperature and pH to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (carbamoylamino)(hydroxy)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbamoyl group can be reduced to form an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl (carbamoylamino)(hydroxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of methyl (carbamoylamino)(hydroxy)acetate involves its interaction with specific molecular targets. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of their structure and function. This modification can inhibit enzyme activity or alter protein-protein interactions, thereby affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl carbamate: Similar structure but lacks the hydroxyl group.

    Ethyl (carbamoylamino)(hydroxy)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl (carbamoylamino)(methoxy)acetate: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness

Methyl (carbamoylamino)(hydroxy)acetate is unique due to the presence of both a carbamoyl group and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This versatility makes it a valuable compound in various research and industrial applications .

Eigenschaften

CAS-Nummer

64732-07-6

Molekularformel

C4H8N2O4

Molekulargewicht

148.12 g/mol

IUPAC-Name

methyl 2-(carbamoylamino)-2-hydroxyacetate

InChI

InChI=1S/C4H8N2O4/c1-10-3(8)2(7)6-4(5)9/h2,7H,1H3,(H3,5,6,9)

InChI-Schlüssel

WMSMNORPZCFAQA-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(NC(=O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.